(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid
Description
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid is a fluorinated, Fmoc-protected amino acid derivative. The compound features a stereospecific (2S) configuration, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, and a furan-2-yl substituent at the fourth carbon of the butanoic acid backbone. The Fmoc group is widely used in peptide synthesis for its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c24-20(12-14-6-5-11-28-14)21(22(25)26)23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-21H,12-13,24H2,(H,25,26)/t20?,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJFKYMKGCUNZ-LBAQZLPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=CO4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC=CO4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This step involves reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with a furan-containing compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions efficiently. The use of solid-phase synthesis techniques allows for the rapid assembly of peptides with high precision and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction can yield tetrahydrofuran derivatives.
Scientific Research Applications
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(furan-2-yl)butanoic acid: has several applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The furan ring can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Fmoc-Protected Amino Acid Derivatives
Structural and Functional Group Variations
The compound shares structural homology with other Fmoc-protected amino acids but differs in substituent groups, which influence physicochemical properties and applications. Key analogs include:
*Calculated based on molecular formula.
Physicochemical and Stability Comparisons
- Solubility: The furan-2-yl analog is less polar than fluorophenyl or azido derivatives, suggesting lower aqueous solubility but better organic solvent compatibility . The methoxy-oxo derivative (C₂₁H₂₁NO₆) may exhibit higher solubility in polar aprotic solvents due to its ester group .
- Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
